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Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Amino-3-
nitrobenzaldehyde and its related isomers. Due to the limited availability of direct

experimental spectra for 2-Amino-3-nitrobenzaldehyde in publicly accessible databases, this

guide leverages data from closely related compounds to predict its spectral characteristics and

offer a valuable comparative tool for researchers.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for key isomers of

nitrobenzaldehyde and aminonitrobenzaldehyde. This comparative data allows for the

prediction of the spectral properties of 2-Amino-3-nitrobenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2-Nitrobenzaldehyde CDCl₃

10.42 (s, 1H, CHO), 8.12 (d,

J=8.1 Hz, 1H), 7.96 (d, J=7.4

Hz, 1H), 7.81 (t, J=7.7 Hz, 1H),

7.78 (t, J=7.7 Hz, 1H)

3-Nitrobenzaldehyde CDCl₃

10.14 (s, 1H, CHO), 8.70 (s,

1H), 8.50 (d, J=8.4 Hz, 1H),

8.27 (d, J=7.8 Hz, 1H), 7.78 (t,

J=8.1 Hz, 1H)

4-Nitrobenzaldehyde CDCl₃

10.17 (s, 1H, CHO), 8.41 (d,

J=12.0 Hz, 2H), 8.09 (d, J=8.0

Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (δ, ppm)

2-Nitrobenzaldehyde Not specified
189.0, 150.0, 134.0, 131.5,

130.0, 128.0, 124.0

3-Nitrobenzaldehyde CDCl₃
189.9, 148.8, 135.2, 134.8,

130.4, 128.2, 124.5

4-Nitrobenzaldehyde CDCl₃
190.4, 151.1, 140.1, 130.5,

124.3

Table 3: IR Spectroscopic Data
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Compound Technique
Key Absorption Bands
(cm⁻¹)

2-Nitrobenzaldehyde KBr-Pellet

~1700 (C=O stretch), ~1527,

~1349 (NO₂ asymmetric and

symmetric stretch)

3-Nitrobenzaldehyde Not specified

~1700 (C=O stretch), ~1530,

~1350 (NO₂ asymmetric and

symmetric stretch)

4-Nitrobenzaldehyde KBr-Pellet

~1705 (C=O stretch), ~1530,

~1350 (NO₂ asymmetric and

symmetric stretch)

Table 4: Mass Spectrometry Data

Compound Ionization Method Molecular Ion (m/z)
Key Fragmentation
Peaks (m/z)

2-Nitrobenzaldehyde
Electron Ionization

(EI)
151

150, 121, 105, 93, 77,

65

3-Nitrobenzaldehyde
Electron Ionization

(EI)
151

150, 121, 105, 93, 77,

65

4-Nitrobenzaldehyde
Electron Ionization

(EI)
151

150, 121, 105, 93, 77,

65

Predicted Spectroscopic Data for 2-Amino-3-
nitrobenzaldehyde
Based on the trends observed in the comparative data, the following spectral characteristics

can be anticipated for 2-Amino-3-nitrobenzaldehyde:

¹H NMR: The spectrum would likely show a downfield singlet for the aldehyde proton (around

9.8-10.0 ppm). The aromatic protons would be influenced by both the electron-donating
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amino group and the electron-withdrawing nitro group, leading to a complex splitting pattern.

The amino protons would likely appear as a broad singlet.

¹³C NMR: The carbonyl carbon would resonate in the typical aldehyde region (around 190

ppm). The aromatic carbons would show shifts influenced by the opposing electronic effects

of the amino and nitro substituents.

IR Spectroscopy: The spectrum would exhibit a characteristic C=O stretching vibration for

the aldehyde (around 1680-1700 cm⁻¹). Strong absorptions corresponding to the asymmetric

and symmetric stretching of the NO₂ group would be present (around 1500-1540 cm⁻¹ and

1330-1370 cm⁻¹). Additionally, N-H stretching vibrations from the amino group would be

observed (around 3300-3500 cm⁻¹).

Mass Spectrometry: The molecular ion peak would be expected at m/z 166, corresponding to

the molecular weight of 2-Amino-3-nitrobenzaldehyde (C₇H₆N₂O₃).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) and a significantly larger number of

scans are typically required compared to ¹H NMR.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source

(e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Data Acquisition (EI-MS):
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Introduce the sample into the ion source (often via a direct insertion probe or gas

chromatography inlet).

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, revealing the

molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a substituted benzaldehyde like 2-Amino-3-nitrobenzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 2-Amino-3-nitrobenzaldehyde.

To cite this document: BenchChem. [Spectroscopic Data for 2-Amino-3-nitrobenzaldehyde: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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